molecular formula C5H11NO2 B1209881 N-HYDROXY-N-METHYL-BUTANAMIDE CAS No. 65753-90-4

N-HYDROXY-N-METHYL-BUTANAMIDE

Cat. No.: B1209881
CAS No.: 65753-90-4
M. Wt: 117.15 g/mol
InChI Key: DJQAPXOHSUIFSU-UHFFFAOYSA-N
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Description

N-Hydroxy-N-Methyl-Butanamide is a hydroxamic acid derivative characterized by the molecular formula C₅H₁₁NO₂. Structurally, it consists of a butanamide backbone substituted with a hydroxyl group and a methyl group on the nitrogen atom (IUPAC name: N-hydroxy-N-methylbutanamide). Hydroxamic acids are renowned for their metal-chelating properties and biological activities, including antioxidant and enzyme-inhibitory effects.

Properties

CAS No.

65753-90-4

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

N-hydroxy-N-methylbutanamide

InChI

InChI=1S/C5H11NO2/c1-3-4-5(7)6(2)8/h8H,3-4H2,1-2H3

InChI Key

DJQAPXOHSUIFSU-UHFFFAOYSA-N

SMILES

CCCC(=O)N(C)O

Canonical SMILES

CCCC(=O)N(C)O

Other CAS No.

65753-90-4

Synonyms

N-methyl butyrohydroxamic acid
NMBH acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

The following table compares N-Hydroxy-N-Methyl-Butanamide with structurally related compounds:

Compound Name Molecular Formula Key Functional Groups CAS Number Key Properties/Applications
This compound C₅H₁₁NO₂ Hydroxamic acid, methyl group Not provided Antioxidant activity (inferred)
N-Hydroxyoctanamide C₈H₁₇NO₂ Hydroxamic acid, octanamide 7377-03-9 Higher lipophilicity
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide C₁₄H₁₇ClNO₂ Hydroxamic acid, chlorophenyl Not provided Enhanced stability, potential toxicity
n-Butylamine C₄H₁₁N Primary amine 109-73-9 Surfactant precursor, skin irritant
Key Observations:

Chain Length and Lipophilicity :

  • N-Hydroxyoctanamide (C₈ chain) exhibits greater lipophilicity compared to This compound (C₄ chain), which may influence membrane permeability in biological systems .
  • Shorter chains (e.g., butanamide) typically enhance water solubility, favoring applications in aqueous environments.

The methyl group on the nitrogen in the target compound may sterically hinder interactions with enzymes or metals compared to unsubstituted hydroxamic acids.

Functional Group Contrasts :

  • n-Butylamine (a primary amine) is highly basic and forms salts with acids, whereas hydroxamic acids like This compound exhibit metal-chelating capabilities due to the hydroxylamine moiety .

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